molecular formula C18H20N2O4 B5138110 N,N'-bis(2-hydroxy-2-phenylethyl)oxamide

N,N'-bis(2-hydroxy-2-phenylethyl)oxamide

Cat. No.: B5138110
M. Wt: 328.4 g/mol
InChI Key: XHBVUDRUPLDGLD-UHFFFAOYSA-N
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Description

N,N’-bis(2-hydroxy-2-phenylethyl)oxamide is an organic compound with the molecular formula C18H20N2O4 It is characterized by the presence of two hydroxy-phenylethyl groups attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-hydroxy-2-phenylethyl)oxamide typically involves the reaction of oxalic acid dihydrazide with 2-hydroxy-2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the oxamide bond. The reaction mixture is usually heated to promote the condensation reaction, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of N,N’-bis(2-hydroxy-2-phenylethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through filtration and drying processes, ensuring it meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-hydroxy-2-phenylethyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-bis(2-hydroxy-2-phenylethyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(2-hydroxy-2-phenylethyl)oxamide involves its ability to interact with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the oxamide core can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(2-hydroxy-2-phenylethyl)oxamide is unique due to the presence of hydroxy groups, which enhance its ability to form hydrogen bonds and interact with biological molecules.

Properties

IUPAC Name

N,N'-bis(2-hydroxy-2-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-15(13-7-3-1-4-8-13)11-19-17(23)18(24)20-12-16(22)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBVUDRUPLDGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC(C2=CC=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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